

# Application Notes: JNJ-26070109 Calcium Mobilization Assay Protocol

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## Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

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## Introduction

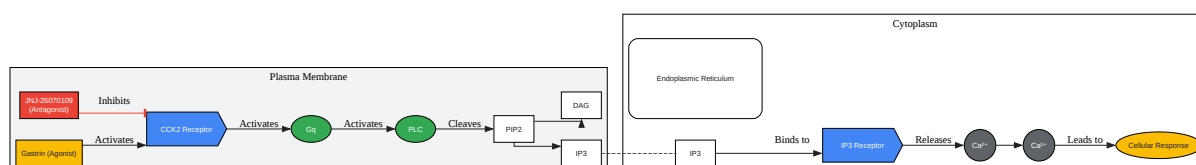
**JNJ-26070109** is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gq signaling pathway. Upon activation by its endogenous ligands, such as gastrin and cholecystokinin (CCK), the receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[3][4] This application note provides a detailed protocol for a cell-based calcium mobilization assay to determine the inhibitory activity of **JNJ-26070109** on the human CCK2 receptor.

This assay utilizes a recombinant cell line stably expressing the human CCK2 receptor and a fluorescent calcium indicator, Fluo-4 AM. The assay measures the ability of **JNJ-26070109** to inhibit the increase in intracellular calcium induced by a CCK2 receptor agonist, such as gastrin. This protocol is suitable for determining the potency of **JNJ-26070109**, typically expressed as an IC<sub>50</sub> value.

## Signaling Pathway

The activation of the CCK2 receptor by an agonist like gastrin leads to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the

cytoplasm. **JNJ-26070109**, as a competitive antagonist, blocks the binding of the agonist to the CCK2 receptor, thereby inhibiting this signaling cascade and the subsequent calcium mobilization.



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**Figure 1:** CCK2 Receptor Gq Signaling Pathway.

## Quantitative Data

The following table summarizes the known inhibitory constant (pKi) for **JNJ-26070109** against the human CCK2 receptor.

| Compound     | Target Receptor | Species | pKi     |
|--------------|-----------------|---------|---------|
| JNJ-26070109 | CCK2            | Human   | 8.49[1] |

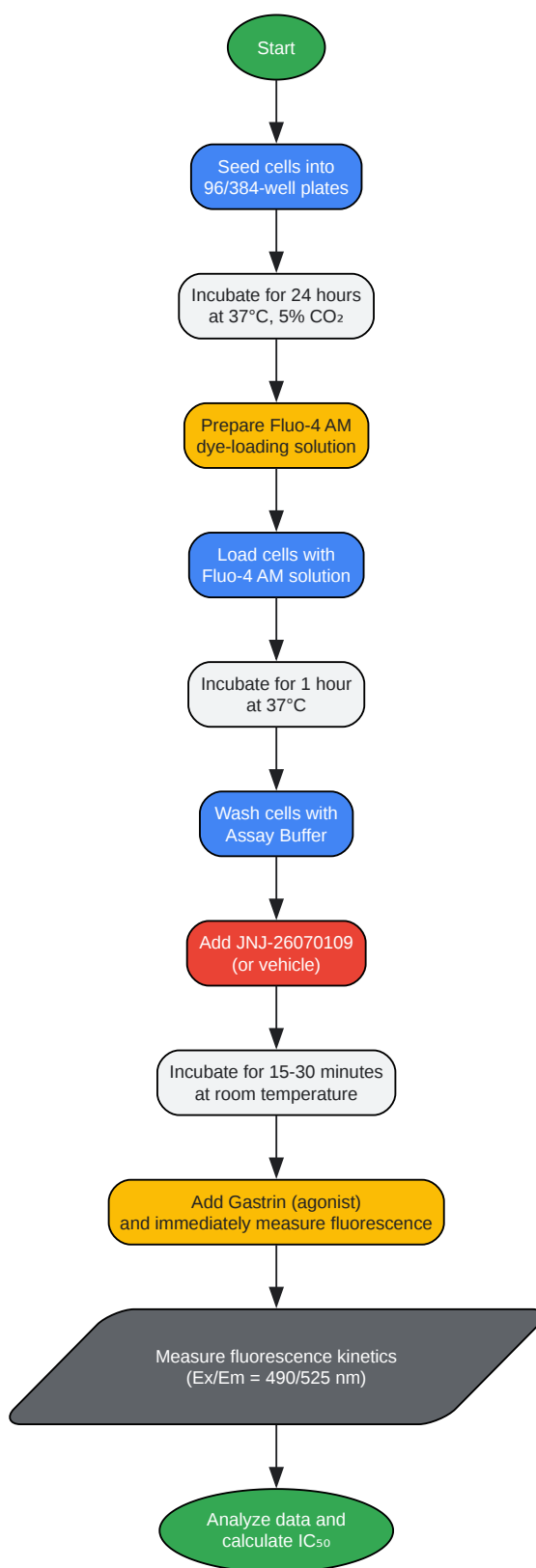
## Experimental Protocol

This protocol is designed for a 96-well or 384-well plate format and is compatible with fluorescence plate readers equipped with automated liquid handling.

## Materials and Reagents

- Cell Line: CHO-K1 or HEK293 cells stably expressing the human CCK2 receptor.
- Culture Medium: DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Calcium-Sensitive Dye: Fluo-4 AM (acetoxymethyl ester).
- Pluronic F-127: 20% solution in DMSO.
- Probenecid: To inhibit the extrusion of the dye from the cells.
- CCK2 Receptor Agonist: Gastrin I (human) or Cholecystokinin Octapeptide (CCK-8), sulfated.
- Test Compound: **JNJ-26070109**.
- Control Compounds: A known CCK2 receptor antagonist (optional) and a vehicle control (e.g., DMSO).
- Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

## Experimental Workflow



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**Figure 2:** Experimental Workflow for the Calcium Mobilization Assay.

## Step-by-Step Protocol

1. Cell Seeding: a. Culture CHO-K1 or HEK293 cells expressing the human CCK2 receptor in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution or a brief trypsinization. c. Resuspend the cells in culture medium and perform a cell count. d. Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a 384-well plate.<sup>[5]</sup> e. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
2. Preparation of Dye-Loading Solution: a. Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. On the day of the assay, prepare the dye-loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM. c. Add Pluronic F-127 to the dye-loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization. d. Add probenecid to the dye-loading solution to a final concentration of 2.5 mM to prevent dye leakage from the cells.<sup>[6]</sup>
3. Dye Loading: a. Remove the culture medium from the cell plates. b. Wash the cells once with Assay Buffer. c. Add the appropriate volume of dye-loading solution to each well (e.g., 100 µL for a 96-well plate). d. Incubate the plates for 1 hour at 37°C, protected from light.<sup>[5][6]</sup> e. After incubation, wash the cells twice with Assay Buffer to remove excess dye. f. Add Assay Buffer to each well to maintain cell viability.
4. Compound Addition (Antagonist): a. Prepare serial dilutions of **JNJ-26070109** in Assay Buffer. The final concentration of DMSO should be kept below 0.5%. b. Add the desired concentrations of **JNJ-26070109** or vehicle control to the respective wells. c. Incubate the plate for 15-30 minutes at room temperature, protected from light.
5. Agonist Addition and Fluorescence Measurement: a. Prepare the agonist (gastrin) solution in Assay Buffer at a concentration that will give an EC80 response (previously determined from an agonist dose-response curve). b. Set up the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm. The instrument should be programmed to add the agonist and immediately begin reading. c. The plate reader will first establish a baseline fluorescence reading for a few seconds. d. The instrument will then automatically inject the agonist solution into each well. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

6. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence. b. Plot the fluorescence response against the logarithm of the **JNJ-26070109** concentration. c. Fit the data using a four-parameter logistic equation to determine the IC<sub>50</sub> value, which is the concentration of **JNJ-26070109** that inhibits 50% of the maximal agonist-induced response.

## Conclusion

This application note provides a comprehensive protocol for a robust and reproducible calcium mobilization assay to characterize the inhibitory activity of **JNJ-26070109** on the CCK2 receptor. The detailed methodology, along with the provided diagrams and quantitative data, will enable researchers to effectively implement this assay in their drug discovery and development workflows.

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